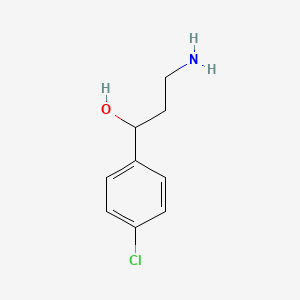
3-Amino-1-(4-chlorophenyl)propan-1-ol
Overview
Description
3-Amino-1-(4-chlorophenyl)propan-1-ol is an amino alcohol that consists of a 4-chlorophenyl group attached to a propan-1-ol chain with an amino group at the alpha position . Its IUPAC name is 3-amino-1-(4-chlorophenyl)-1-propanol .
Synthesis Analysis
The synthesis of this compound involves the reaction of 3-(4-chlorophenyl)propanoic acid with lithium aluminium tetrahydride in tetrahydrofuran at 0 - 20°C under an inert atmosphere .Molecular Structure Analysis
The molecular weight of this compound is 185.65 . The InChI code is 1S/C9H12ClNO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4,9,12H,5-6,11H2 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Anticonvulsive and Peripheral N-Cholinolytic Activities
- Research on derivatives of 3-Amino-1-(4-chlorophenyl)propan-1-ol, such as 2-(4-chlorophenyl)-3-morpholin-4-yl-1-(4-alkoxyphenyl)propan-1-ols, has shown pronounced anticonvulsive and some peripheral n-cholinolytic activities. These compounds exhibited no antibacterial activity, suggesting a specific focus on neurological applications (Papoyan et al., 2011).
Cardioselectivity in Beta-Adrenoceptor Blocking Agents
- A study involving similar compounds, such as 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols, highlighted their potential as cardioselective beta-adrenoceptor blocking agents. These compounds showed significant affinity to beta-1 and beta-2 adrenoceptors, demonstrating their relevance in cardiovascular pharmacology (Rzeszotarski et al., 1979).
Antifungal Activity
- Derivatives of this compound, specifically triazole derivatives, have shown promising antifungal activities against Candida strains. This suggests potential applications in antifungal drug development, particularly in the treatment of fungal infections (Lima-Neto et al., 2012).
Corrosion Inhibition
- Some tertiary amines derived from 3-amino-propan-1-ol, such as 1,3-di-amino-propan-2-ol, have shown effectiveness as anodic inhibitors for carbon steel corrosion. This suggests potential industrial applications in metal protection and preservation (Gao et al., 2007).
Construction of Poly(ether imine) Dendrimers
- A study described the synthesis of poly(ether imine) dendrimers starting from 3-amino-propan-1-ol. These dendrimers, which were non-toxic, can be used in various biological studies, potentially in drug and gene delivery systems (Krishna et al., 2005).
Antimicrobial and Antifungal Properties
- The compound 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile, synthesized via a reaction involving a derivative of this compound, displayed notable antimicrobial and antifungal activities. This indicates its potential as a drug candidate for treating bacterial and fungal infections (Okasha et al., 2022).
Safety and Hazards
properties
IUPAC Name |
3-amino-1-(4-chlorophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4,9,12H,5-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHYUAUIYICAPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCN)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901274437 | |
| Record name | α-(2-Aminoethyl)-4-chlorobenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901274437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
46051-56-3 | |
| Record name | α-(2-Aminoethyl)-4-chlorobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=46051-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-(2-Aminoethyl)-4-chlorobenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901274437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amino}methyl)-N-methylpyridin-2-amine](/img/structure/B1526957.png)

![3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid](/img/structure/B1526962.png)
amine](/img/structure/B1526963.png)
![2-[2,5-Dioxo-4-(propan-2-yl)-4-(thiophen-2-yl)imidazolidin-1-yl]acetic acid](/img/structure/B1526964.png)




![Ethyl 6-[(4-aminocyclohexyl)oxy]pyridine-3-carboxylate](/img/structure/B1526972.png)



